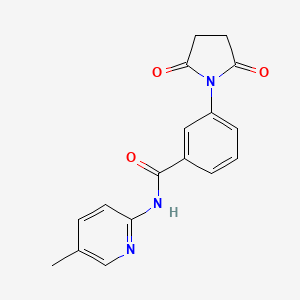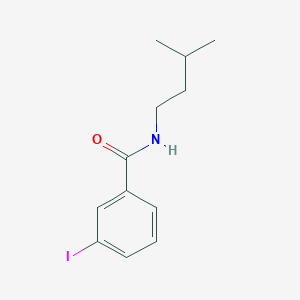![molecular formula C13H15ClN4S B5787913 N-(4-chlorobenzyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5787913.png)
N-(4-chlorobenzyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound belongs to the class of thioureas, which are known for their diverse biological activities and pharmacological properties.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea has been extensively studied for its potential applications in various fields of research. Some of the significant scientific research applications of this compound are discussed below.
1. Anti-cancer Activity: Studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth of cancer cells. This compound is known to induce apoptosis in cancer cells by activating the caspase pathway.
2. Anti-inflammatory Activity: this compound has been shown to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
3. Anti-microbial Activity: This compound has also been reported to exhibit anti-microbial activity against various pathogenic microorganisms such as bacteria and fungi.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea is not fully understood. However, studies have suggested that this compound exerts its biological effects by interacting with various molecular targets in the cell. For instance, it has been shown to inhibit the activity of enzymes such as tyrosine kinases and proteases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects on the cell. Some of the significant effects are discussed below.
1. Induction of Apoptosis: This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway, leading to cell death.
2. Inhibition of Cell Proliferation: this compound has been reported to inhibit the proliferation of cancer cells by arresting the cell cycle at various stages.
3. Anti-oxidant Activity: This compound has been shown to possess significant anti-oxidant activity by scavenging free radicals and preventing oxidative damage to the cell.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorobenzyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea has several advantages and limitations for lab experiments. Some of the significant advantages are:
1. High Potency: This compound exhibits high potency against various molecular targets, making it an ideal candidate for drug discovery and development.
2. Diverse Biological Activities: this compound exhibits diverse biological activities such as anti-cancer, anti-inflammatory, and anti-microbial activities, making it a versatile compound for research.
Some of the limitations of this compound for lab experiments are:
1. Limited Solubility: this compound has limited solubility in aqueous solutions, which can limit its use in certain experiments.
2. Potential Toxicity: This compound has not been extensively studied for its toxicity, and its potential toxic effects need to be further investigated.
Orientations Futures
N-(4-chlorobenzyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea has several potential future directions for research. Some of the significant directions are:
1. Drug Discovery and Development: This compound has shown significant potential in drug discovery and development, and further studies are needed to explore its therapeutic potential.
2. Mechanistic Studies: The mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
3. Toxicity Studies: The potential toxic effects of this compound need to be further investigated to ensure its safety for use in humans.
Conclusion:
This compound is a versatile compound with diverse biological activities and potential applications in drug discovery and development. Its mechanism of action and molecular targets need to be further elucidated, and its potential toxic effects need to be investigated. Overall, this compound holds significant promise for future research in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea involves the reaction of 4-chlorobenzyl isothiocyanate with 1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified by column chromatography to obtain the pure compound. The yield of this synthesis method is reported to be around 70-80%.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(1-methylpyrazol-4-yl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4S/c1-18-9-11(8-17-18)7-16-13(19)15-6-10-2-4-12(14)5-3-10/h2-5,8-9H,6-7H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXTYQPNZRRQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide](/img/structure/B5787848.png)


![3-methyl-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5787875.png)
![3-bromo-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5787880.png)
![2-[(2-methylbenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5787885.png)
![4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine](/img/structure/B5787889.png)
![methyl {[4-(4-bromophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787893.png)



